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molecular formula C12H13NO2 B8626065 5-Ethyl-1-methyl-1H-indole-3-carboxylic acid

5-Ethyl-1-methyl-1H-indole-3-carboxylic acid

Cat. No. B8626065
M. Wt: 203.24 g/mol
InChI Key: OOZCFXMBYADDCB-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

To a solution of 1-methyl-5-vinyl-1H-indole-3-carboxylic acid ethyl ester (934 mg) in ethanol (40 ml) was added 10% palladium carbon (containing about 50% water) (95 mg) at room temperature, and stirred at the same temperature for 4 hours under hydrogen gas flow. After completion of the reaction, the mixture was filtered through Celite, and then the filtrate was concentrated. The obtained residue was dissolved in ethanol (20 ml), 1N aqueous solution of sodium hydroxide (20 ml) was added thereto at room temperature, and stirred at 70° C. for 3 hours. After completion of the reaction, the mixture was cooled to room temperature, filtered through Celite, and then the solvent was evaporated. The obtained residue was extracted with ethyl acetate. To the aqueous layer was added 1 N hydrochloric acid aqueous solution, and the precipitated solid was collected by filtration to give the titled compound (797 mg) as a white solid.
Name
1-methyl-5-vinyl-1H-indole-3-carboxylic acid ethyl ester
Quantity
934 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
95 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH:15]=[CH2:16])[CH:13]=2)[N:8]([CH3:17])[CH:7]=1)=[O:5])C>C(O)C.[C].[Pd]>[CH2:15]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:17])[CH:7]=[C:6]2[C:4]([OH:5])=[O:3])[CH3:16] |f:2.3|

Inputs

Step One
Name
1-methyl-5-vinyl-1H-indole-3-carboxylic acid ethyl ester
Quantity
934 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC=C(C=C12)C=C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
95 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 4 hours under hydrogen gas flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in ethanol (20 ml)
ADDITION
Type
ADDITION
Details
1N aqueous solution of sodium hydroxide (20 ml) was added
STIRRING
Type
STIRRING
Details
at room temperature, and stirred at 70° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The obtained residue was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 1 N hydrochloric acid aqueous solution
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C=1C=C2C(=CN(C2=CC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 797 mg
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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